molecular formula C18H19NO B1293348 2-Azetidinomethyl-4'-methylbenzophenone CAS No. 898775-51-4

2-Azetidinomethyl-4'-methylbenzophenone

Cat. No. B1293348
M. Wt: 265.3 g/mol
InChI Key: PCMNTAPHBUZDIN-UHFFFAOYSA-N
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Description

2-Azetidinomethyl-4’-methylbenzophenone is a chemical compound with the molecular formula C18H19NO . It has a molecular weight of 265.35 . This compound is also known as Avobenzone, a molecule used in sunscreen and cosmetics for its ability to absorb UV radiation.


Synthesis Analysis

A sequence of novel 2-(4-benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide analogues were synthesized by multistep synthesis . The newly synthesized compounds were well characterized, and their antimicrobial activities were carried out by disc diffusion and broth dilution methods .


Molecular Structure Analysis

The molecular structure of 2-Azetidinomethyl-4’-methylbenzophenone can be represented by the InChI code: 1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3 . The compound has a linear formula of C18H19NO .

Scientific Research Applications

Heterocyclic Organic Compound Synthesis

2-Azetidinomethyl-4’-methylbenzophenone: is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various complex molecules. Its structure, featuring an azetidine ring, makes it particularly useful for introducing nitrogen-containing cycles into chemical structures, which are prevalent in many pharmaceuticals .

Medicinal Chemistry Research

In medicinal chemistry, this compound is explored for its potential to modify pharmacokinetic properties of drug candidates. Its incorporation into a drug molecule can influence the molecule’s stability, distribution, and the ability to cross biological membranes, thus affecting the drug’s overall efficacy .

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-7-9-15(10-8-14)18(20)17-6-3-2-5-16(17)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCMNTAPHBUZDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643688
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinomethyl-4'-methylbenzophenone

CAS RN

898775-51-4
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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